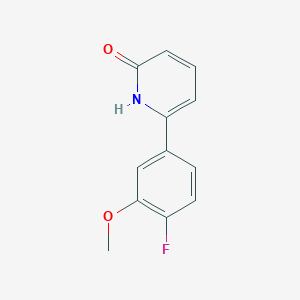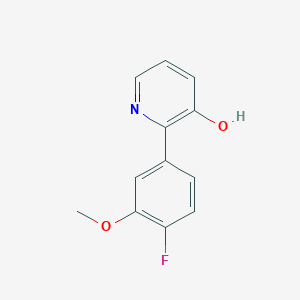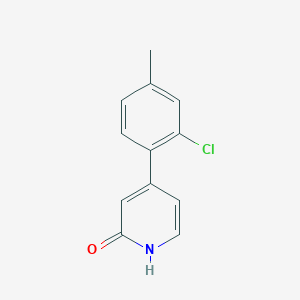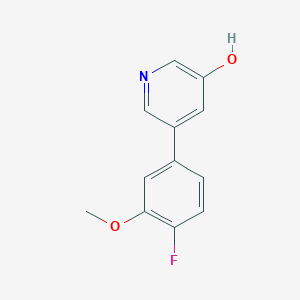
2-(3-Chloro-2-methylphenyl)-3-hydroxypyridine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Chloro-2-methylphenyl)-3-hydroxypyridine (or 3-Chloro-2-methylphenyl-3-hydroxy-pyridine, abbreviated as CMPH) is an organic compound that has found numerous applications in scientific research. It is a white, crystalline solid with a molecular weight of 229.58 g/mol and a melting point of 217-219°C. CMPH is a versatile molecule with a wide range of uses in the laboratory, including synthesis, reaction studies, and pharmacological studies.
科学的研究の応用
CMPH has a wide range of applications in scientific research. It is used in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and polymers. It is also used in the synthesis of derivatives of the anticonvulsant drug phenytoin, which is used to treat epilepsy. CMPH has also been used in the synthesis of a variety of heterocyclic compounds, including pyridines, pyrimidines, and pyrrolidines. In addition, CMPH is used in the synthesis of a variety of other compounds, including antioxidants, anti-inflammatory agents, and antifungal agents.
作用機序
The mechanism of action of CMPH is not well understood. However, it is believed to act as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of a variety of drugs. Inhibition of this enzyme can result in increased levels of drugs in the body, leading to increased efficacy and decreased side effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of CMPH are not well understood. However, it is believed to have antioxidant and anti-inflammatory activity, as well as antifungal activity. In addition, CMPH has been shown to have an inhibitory effect on the enzyme cytochrome P450, which is involved in the metabolism of a variety of drugs.
実験室実験の利点と制限
CMPH has several advantages for use in laboratory experiments. It is a versatile molecule with a wide range of uses in the laboratory, including synthesis, reaction studies, and pharmacological studies. It is also relatively easy to synthesize, with good yields and a high degree of purity. The reaction conditions for the synthesis of CMPH are relatively mild and can be easily scaled up for large-scale synthesis. However, CMPH also has some limitations. It is a relatively expensive compound, and it is not soluble in water, which can limit its use in certain experiments.
将来の方向性
CMPH has a wide range of potential applications in scientific research. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and polymers. It has also been used in the synthesis of derivatives of the anticonvulsant drug phenytoin, and in the synthesis of a variety of heterocyclic compounds. In addition, CMPH has been shown to have antioxidant, anti-inflammatory, and antifungal activity, as well as an inhibitory effect on the enzyme cytochrome P450. Possible future directions for the use of CMPH include further research into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Furthermore, further research into the synthesis of CMPH and its derivatives could lead to the development of new compounds with improved properties.
合成法
CMPH can be synthesized by a variety of methods. One of the most widely used methods is the reaction of 2-chloro-3-methylphenol with pyridine hydrochloride in an aqueous solution. This reaction yields CMPH in good yields with a high degree of purity. The reaction conditions for this method are relatively mild and can be easily scaled up for large-scale synthesis. Other methods for the synthesis of CMPH include the reaction of pyridine hydrochloride with 2-chloro-3-methylphenol in dimethylformamide, the reaction of 2-chloro-3-methylphenol with pyridine hydrochloride in ethanol, and the reaction of 2-chloro-3-methylphenol with pyridine hydrochloride in acetic acid.
特性
IUPAC Name |
2-(3-chloro-2-methylphenyl)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c1-8-9(4-2-5-10(8)13)12-11(15)6-3-7-14-12/h2-7,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFPKZQBESXATP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=C(C=CC=N2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70682837 |
Source


|
| Record name | 2-(3-Chloro-2-methylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-2-methylphenyl)pyridin-3-ol | |
CAS RN |
1261972-08-0 |
Source


|
| Record name | 2-(3-Chloro-2-methylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














